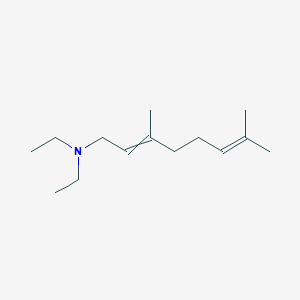
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine is an organic compound that belongs to the class of amines It is characterized by its unique structure, which includes a diethylamine group attached to a dimethyl-octadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine typically involves the reaction of myrcene with diethylamine. This reaction is catalyzed by metals and corresponding auxiliary catalysts to achieve a higher yield . The process can be summarized as follows:
Raw Materials: Myrcene and diethylamine.
Catalysts: Metals such as lithium, along with auxiliary catalysts.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to optimize the yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Efficient Catalysts: To ensure high yield and purity.
Quality Control: To monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Halogenating agents or other nucleophiles.
Major Products:
Oxidation Products: Corresponding oxides or alcohols.
Reduction Products: Simpler amines.
Substitution Products: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signaling pathways or metabolic processes.
Comparison with Similar Compounds
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Properties
CAS No. |
59117-55-4 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N,N-diethyl-3,7-dimethylocta-2,6-dien-1-amine |
InChI |
InChI=1S/C14H27N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3 |
InChI Key |
XDEJHXKVKISANH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


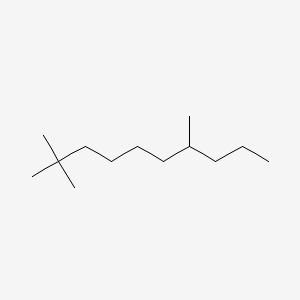

![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)

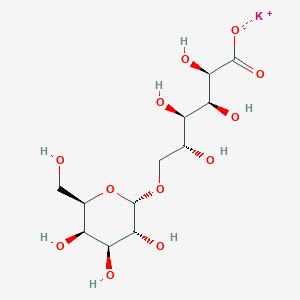
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
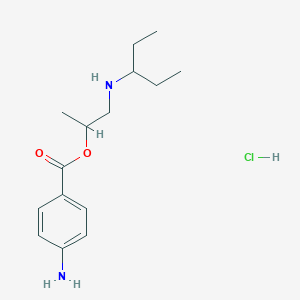
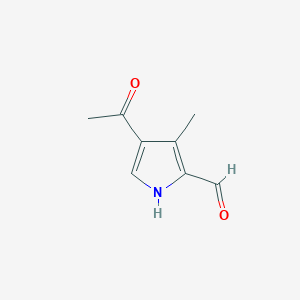
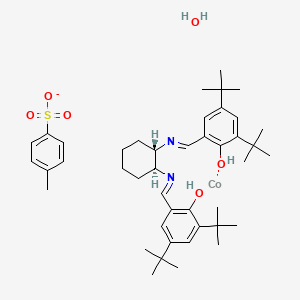

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
